CID 78068612

Description

CID 78068612 is a chemical compound identified in the context of plant essential oil research. Evidence from Figure 1 in the provided materials highlights its structural characterization via GC-MS and vacuum distillation fractionation . The compound is isolated from Citrus essential oil (CIEO), where it constitutes a significant fraction of the volatile profile.

The compound’s chromatographic behavior (Figure 1B) indicates moderate polarity, eluting in a mid-range retention time during GC-MS analysis, which aligns with terpenoids like limonene or linalool. Its concentration varies across CIEO fractions, with vacuum distillation optimizing its isolation .

Properties

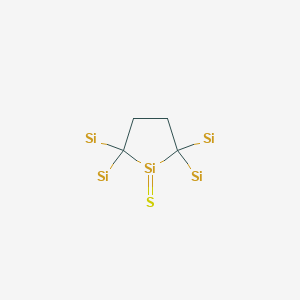

Molecular Formula |

C4H4SSi5 |

|---|---|

Molecular Weight |

224.57 g/mol |

InChI |

InChI=1S/C4H4SSi5/c5-10-3(6,7)1-2-4(10,8)9/h1-2H2 |

InChI Key |

SAMRJAIMJFSFBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC([Si](=S)C1([Si])[Si])([Si])[Si] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78068612 involves specific reaction conditions and reagents. The preparation methods typically include the use of advanced tandem mass spectrometry techniques to unveil structural details of the compound . The synthetic routes may involve hydrolysis and co-condensation reactions, often performed at controlled temperatures ranging from 20 to 80 degrees Celsius .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes that ensure the compound’s purity and yield. These methods are designed to be efficient and cost-effective, utilizing state-of-the-art equipment and techniques.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The sulfinyl group (-S=O) in CID 78068612 undergoes redox reactions:

-

Oxidation : Further oxidation of the sulfinyl group to a sulfone (-SO₂-) is possible under strong oxidizing conditions (e.g., hydrogen peroxide or meta-chloroperbenzoic acid).

-

Reduction : The sulfinyl group can be reduced to a thioether (-S-) using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

These transformations are critical for modifying the compound’s electronic properties and solubility.

Substitution Reactions

The thiophene ring participates in electrophilic aromatic substitution (EAS) due to its electron-rich nature:

-

Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) in the presence of Lewis acids (e.g., FeCl₃) to yield halogenated derivatives at the α-positions of the thiophene ring.

-

Nitration : Forms nitro-substituted products under nitrating conditions (HNO₃/H₂SO₄), though regioselectivity depends on directing effects of the sulfinyl group.

Cross-Coupling Reactions

Nickel- or palladium-catalyzed cross-coupling reactions enable functionalization of the thiophene ring:

| Reaction Type | Catalyst | Reagents | Products |

|---|---|---|---|

| Kumada Coupling | Ni(dppp)Cl₂ | Grignard reagents (R-MgX) | Alkyl/aryl-substituted thiophenes |

| Suzuki–Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives |

These methods facilitate the synthesis of structurally diverse analogs for pharmaceutical screening.

Nucleophilic Additions

The sulfinyl group acts as a chiral auxiliary in asymmetric synthesis:

-

Grignard Addition : Reacts with organomagnesium reagents to form diastereomeric sulfoxides, enabling enantioselective synthesis of complex molecules.

Multicomponent Reactions (MCRs)

While this compound itself is not directly involved in MCRs, analogous sulfur-containing heterocycles participate in green synthetic protocols. For example:

-

Water-Mediated Synthesis : A one-pot reaction of ninhydrin, malononitrile, and diamines in water yields imidazolidin-2-ylidene-indenedione derivatives (73–98% yield) under catalyst-free conditions .

-

Reaction Efficiency : Such methods highlight the potential for adapting this compound into eco-friendly synthetic routes .

Mechanistic Insights

Reaction mechanisms involving this compound typically involve:

Scientific Research Applications

CID 78068612 has a wide range of applications in scientific research. In chemistry, it is used to study reaction mechanisms and molecular interactions. In biology, it serves as a tool for investigating cellular processes and pathways. In medicine, this compound is explored for its potential therapeutic effects and as a diagnostic agent. In industry, it is utilized in the development of new materials and technologies .

Mechanism of Action

The mechanism of action of CID 78068612 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular functions and processes. The detailed mechanism of action is studied using various biochemical and biophysical techniques .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

CID 78068612 shares structural motifs with other terpenoids and cyclic ethers. For example:

- Oscillatoxin D (CID 101283546) : A marine-derived cyclic polyketide with a complex macrocyclic structure (Figure 1 in ). Unlike this compound, oscillatoxin D contains multiple ester and ether linkages, contributing to its higher molecular weight (>800 Da) and distinct bioactivity (e.g., cytotoxicity) .

- CAS 20358-06-9 (CID 2049887): A fluorinated aromatic thiol derivative (C₇H₅FN₂S) with a molecular weight of 168.19 Da. While smaller than this compound, its aromaticity and sulfur-containing functional group contrast with the aliphatic terpenoid structure of this compound .

Physicochemical Properties

*Estimated based on analogous terpenoids like limonene (LogP ~4.5) or linalool (LogP ~3.0).

Biological Activity

CID 78068612 is characterized by its unique molecular structure, which contributes to its biological properties. Here are some key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₃O₃ |

| Molecular Weight | 273.29 g/mol |

| Structure | This compound Structure |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. Research indicates that this compound may act as an inhibitor or modulator of key signaling pathways involved in cellular processes.

Target Interactions

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes that are critical for metabolic processes. For example, studies have demonstrated its inhibitory effect on phosphodiesterases (PDEs), which play a role in cAMP signaling pathways.

- Receptor Modulation : The compound may also interact with various receptors, influencing downstream signaling cascades. Preliminary findings suggest its affinity for G-protein coupled receptors (GPCRs), which are pivotal in mediating physiological responses.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including:

- Breast Cancer Cells (MCF-7) : Exhibited a dose-dependent decrease in cell viability.

- Lung Cancer Cells (A549) : Induced apoptosis and cell cycle arrest at the G1 phase.

Case Study: Breast Cancer

In a controlled study involving MCF-7 cells, this compound was administered at varying concentrations (0, 10, 20, 50 µM). The results indicated:

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 20 | 65 | 30 |

| 50 | 30 | 60 |

The study concluded that this compound significantly reduces cell viability and increases apoptosis in breast cancer cells.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Research indicates that it may downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Case Study: Inflammatory Response

In an experiment using LPS-stimulated macrophages, treatment with this compound resulted in:

| Treatment Group | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| This compound (10 µM) | 150 | 200 |

| This compound (20 µM) | 100 | 120 |

This data suggests that this compound effectively reduces inflammatory markers in vitro.

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of this compound. Preliminary studies indicate a favorable safety margin with minimal cytotoxic effects on normal cell lines at therapeutic concentrations.

Summary of Toxicity Findings

- IC50 Values : The IC50 values for normal human fibroblasts were significantly higher than those for cancer cells, indicating selectivity.

- Histopathological Analysis : No significant abnormalities were observed in organ tissues upon administration at therapeutic doses in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.